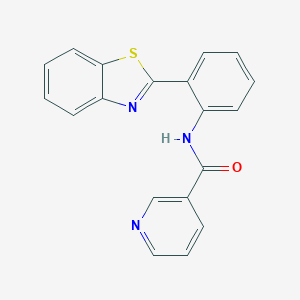![molecular formula C17H14N2O4S2 B283632 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283632.png)
5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as M2THPPD, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione reduces inflammation and may have anti-cancer and anti-viral effects.
Biochemical and Physiological Effects
Studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has anti-inflammatory effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the replication of HIV in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its high purity and yield, its well-defined chemical structure, and its potential as a therapeutic agent. However, the limitations of using 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its limited solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several future directions for the study of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to study its potential use in the treatment of Alzheimer's disease. Studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has neuroprotective effects and may be able to prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another direction is to study its potential use in the treatment of viral infections, such as COVID-19. Studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has anti-viral effects and may be able to inhibit the replication of SARS-CoV-2, the virus that causes COVID-19. Finally, future studies could focus on improving the solubility and bioavailability of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, in order to increase its potential as a therapeutic agent.
Conclusion
In conclusion, 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has anti-inflammatory, anti-cancer, and anti-viral properties, and may have potential use in the treatment of various diseases. Future studies could focus on improving the solubility and bioavailability of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, as well as exploring its potential use in the treatment of Alzheimer's disease and viral infections.
Méthodes De Synthèse
The synthesis of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 3-methoxy-4-(2-thienylmethoxy)benzaldehyde with thiourea in the presence of acetic acid. The resulting product is then treated with glacial acetic acid and sodium acetate to obtain 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This synthesis method has been optimized to yield high purity and high yield of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Applications De Recherche Scientifique
5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C17H14N2O4S2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
5-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H14N2O4S2/c1-22-14-8-10(7-12-15(20)18-17(24)19-16(12)21)4-5-13(14)23-9-11-3-2-6-25-11/h2-8H,9H2,1H3,(H2,18,19,20,21,24) |
Clé InChI |
FVCJMIHDZISFMG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=CC=CS3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)
![N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B283560.png)
![N-(2-ethoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283563.png)
![N-(4-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283564.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283565.png)
![3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B283566.png)
![N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283570.png)
![N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283571.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)